molecular formula C11H20N2O2 B13319729 3-(4-Ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid

3-(4-Ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13319729
M. Wt: 212.29 g/mol
InChI Key: YJWODLJXLJTQMV-UHFFFAOYSA-N
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Description

3-(4-Ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H20N2O2 It is a derivative of cyclobutane carboxylic acid, featuring a piperazine ring substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane carboxylic acid with 4-ethylpiperazine. The reaction is carried out under controlled conditions, often using a solvent such as methanol or ethanol. The reaction mixture is heated to a temperature range of 120°C to 150°C to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the purification of the final product through techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-(4-Ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, influencing their activity and function. The ethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)cyclobutane-1-carboxylic acid
  • 3-(4-Phenylpiperazin-1-yl)cyclobutane-1-carboxylic acid
  • 3-(4-Benzylpiperazin-1-yl)cyclobutane-1-carboxylic acid

Uniqueness

3-(4-Ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of binding affinity and specificity compared to similar compounds.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

3-(4-ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H20N2O2/c1-2-12-3-5-13(6-4-12)10-7-9(8-10)11(14)15/h9-10H,2-8H2,1H3,(H,14,15)

InChI Key

YJWODLJXLJTQMV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2CC(C2)C(=O)O

Origin of Product

United States

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